molecular formula C8H7FO3 B1304897 Methyl 5-fluoro-2-hydroxybenzoate CAS No. 391-92-4

Methyl 5-fluoro-2-hydroxybenzoate

Cat. No. B1304897
CAS RN: 391-92-4
M. Wt: 170.14 g/mol
InChI Key: DGHBWVVOJLVMFF-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-2-hydroxybenzoate” is a fluorinated organic building block that is commonly used in the preparation of agrochemical and pharmaceutical components . It has a linear formula of FC6H3(OH)CO2CH3 .


Synthesis Analysis

The synthesis of “Methyl 5-fluoro-2-hydroxybenzoate” involves the reaction of 5-fluorosalicylic acid with methanol under the influence of concentrated sulfuric acid. The reaction mixture is heated under reflux conditions overnight. The resulting product is then purified by column chromatography .


Molecular Structure Analysis

The molecular structure of “Methyl 5-fluoro-2-hydroxybenzoate” is represented by the linear formula FC6H3(OH)CO2CH3. It has a molecular weight of 170.14 .


Physical And Chemical Properties Analysis

“Methyl 5-fluoro-2-hydroxybenzoate” has a boiling point of 50 °C/0.15 mmHg (lit.) and a melting point of 30-34 °C (lit.) . It has a molecular weight of 170.14 .

Scientific Research Applications

Cancer Research

Methyl 5-fluoro-2-hydroxybenzoate: has been utilized in the synthesis of a class of macrocyclic ALK inhibitors . These inhibitors are significant in cancer treatment as they target the anaplastic lymphoma kinase (ALK), which is involved in the development of various cancers. By inhibiting ALK, these compounds can prevent the proliferation of cancer cells, offering a potential therapeutic strategy for combating malignancies.

Non-Hodgkin’s Lymphoma Treatment

This compound has also found application in the synthesis of bridged bicyclic heterocycles, which act as BTK inhibitors . Bruton’s tyrosine kinase (BTK) is another crucial enzyme in the B-cell receptor signaling pathway. Inhibiting BTK can lead to the death of malignant B-cells, thereby providing a treatment avenue for non-Hodgkin’s lymphoma.

Enzyme Inhibition Studies

Methyl 5-fluoro-2-hydroxybenzoate: can be used to prepare compounds that inhibit cytosolic phospholipase A2α . This enzyme plays a role in the production of arachidonic acid and subsequent eicosanoid synthesis, which are involved in inflammation and other cellular processes. Inhibitors of this enzyme could be valuable in studying inflammatory diseases and developing anti-inflammatory drugs.

Safety and Hazards

“Methyl 5-fluoro-2-hydroxybenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHBWVVOJLVMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382493
Record name Methyl 5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-2-hydroxybenzoate

CAS RN

391-92-4
Record name Methyl 5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-fluoro-2-hydroxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Fluorosalicylic acid (272.6 g, 1.74 mol) was dissolved in methanol (1.3 L) to form a clear solution. Concentrated sulfuric acid (50 ml) was slowly added to the methanol solution with vigorous stirring. The solution was heated to reflux for 4 hours. Trimethyl orthoformate (200 ml) was added slowly to the reaction solution. 300 ml of solvents (methyl formate and methanol) was distilled off. The remaining reaction solution was heated at 66° C. (refluxing temperature) for 16 hours. HPLC analysis indicated that the reaction was complete. Reaction solution was cooled to ambient temperature. Solvent was removed under reduced pressure. The residue was partitioned between water (140 ml) and methylene chloride (220 ml). Organic layer was separated. Aqueous layer was extracted with methylene chloride (3×220 ml). The combined organic layer was washed with water (270 ml), brine (270 ml) and dried with MgSO4. The organic solution was concentrated to dryness to afford crude product (293.8 g). This crude material was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 3.96 (s, 3H), 6.94 (dd, 1H, J=4.5 Hz and J=9.0 Hz), 7.19 (m, 1H), 7.50 (dd, 1H, J=3.3 Hz and J=8.7 Hz), 10.508 (s, 1H).
Quantity
272.6 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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